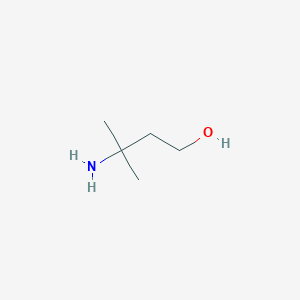

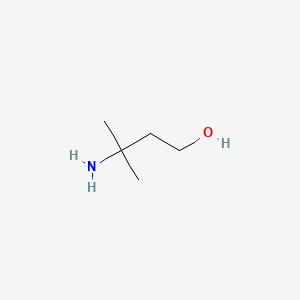

3-Amino-3-methylbutan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRHXTTZZWUGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195300 | |

| Record name | 3-Amino-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42514-50-1 | |

| Record name | 3-Amino-3-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42514-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-methylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-3-METHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-3-methylbutan-1-ol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-methylbutan-1-ol, a substituted amino alcohol, is a chemical compound with potential applications in various fields of chemical synthesis and pharmaceutical development. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a summary of its spectral data. As a simple aliphatic compound, there is no established role for this compound in biological signaling pathways.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various sources and discrepancies have been noted where applicable.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 23053-61-4 | [1] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Not specified | - |

| Melting Point | 155-156 °C | [1] |

| Boiling Point | 179.2 °C at 760 mmHg | [1] |

| Density | 0.918 g/cm³ | [1] |

| Flash Point | 62.1 °C | [1] |

| Solubility | Soluble in water, alcohol, and ether. | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Data available, specific shifts not detailed in initial search. | [1][3] |

| ¹³C NMR | Data available, specific shifts not detailed in initial search. | [1][3] |

| Infrared (IR) Spectroscopy | Data available, specific peak frequencies not detailed in initial search. | [1][3] |

| Raman Spectroscopy | Data available. | [3] |

| Mass Spectrometry (MS) | Data available, fragmentation pattern not detailed in initial search. | [4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound could involve the following conceptual steps:

Caption: Conceptual synthesis of this compound.

Disclaimer: This is a generalized representation. A detailed, optimized, and validated experimental protocol would need to be developed and tested in a laboratory setting.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[8]

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for more sensitive and specific detection.

Caption: General workflow for HPLC analysis.

Spectroscopic Data Analysis

Detailed spectral data with peak assignments are crucial for the unambiguous identification and characterization of this compound. While specific peak lists were not available in the initial search, a general interpretation is provided below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts would be influenced by the neighboring functional groups (amine and hydroxyl).

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. C-H, C-O, and C-N stretching and bending vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) and various fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for amino alcohols include the loss of water, alkyl groups, and cleavage adjacent to the amino and hydroxyl groups.[9][10]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, storage, and disposal.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The provided data, compiled from various sources, offers a valuable resource for researchers and professionals in drug development and chemical synthesis. Further experimental work is required to establish a detailed and validated synthesis protocol and to fully characterize its spectroscopic properties.

References

- 1. This compound | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. researchgate.net [researchgate.net]

- 7. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-3-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Amino-3-methylbutan-1-ol, a valuable building block in pharmaceutical synthesis. The document details its chemical identity, the spectroscopic data supporting its structure, and the experimental protocols for obtaining such data.

Chemical Structure and IUPAC Nomenclature

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its structure consists of a four-carbon butanol backbone with a methyl and an amino group attached to the third carbon atom.

Key Identifiers:

-

Molecular Formula: C₅H₁₃NO[1]

-

Molecular Weight: 103.16 g/mol [1]

-

CAS Number: 42514-50-1[1]

-

Canonical SMILES: CC(C)(CCO)N[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a compilation from various spectral databases and literature.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals corresponding to the methyl, methylene, and amine/hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.21 | Singlet | 6H | 2 x -CH₃ |

| 1.59 | Triplet | 2H | -CH₂- at C2 |

| 3.85 | Triplet | 2H | -CH₂-OH at C1 |

| 2.63-2.76 (broad) | Broad | 3H | -NH₂ and -OH |

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. For this compound, four distinct carbon signals are expected.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~25-30 | -CH₃ |

| ~45-50 | -C(NH₂)(CH₃)₂ |

| ~50-55 | -CH₂- at C2 |

| ~60-65 | -CH₂-OH at C1 |

FT-IR Spectroscopy Data

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound will prominently feature absorptions corresponding to O-H and N-H stretching, as well as C-H and C-O stretching.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 (broad) | Strong | O-H and N-H stretching |

| 2850-2960 | Medium | C-H stretching (aliphatic) |

| 1590-1650 | Medium | N-H bending (scissoring) |

| 1450-1470 | Medium | C-H bending |

| 1050-1150 | Strong | C-O stretching (primary alcohol) |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 103 | Low | [M]⁺ (Molecular Ion) |

| 88 | Moderate | [M - CH₃]⁺ |

| 72 | Moderate | [M - CH₂OH]⁺ |

| 58 | High | [C₃H₈N]⁺ (α-cleavage) |

| 44 | Moderate | [C₂H₆N]⁺ |

| 30 | High | [CH₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard pulse-acquire sequence.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure quantitative integration.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid or low-melting solid, a neat spectrum can be obtained. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which helps in confirming the overall molecular structure.

Visualized Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, exemplified by this compound.

This comprehensive guide provides the necessary information for the structural identification and characterization of this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Novel Synthesis Routes for 3-Amino-3-methylbutan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two novel and efficient synthesis routes for 3-Amino-3-methylbutan-1-ol, a valuable amino alcohol intermediate in the pharmaceutical industry. The described methods offer potential advantages over traditional synthetic approaches in terms of yield, safety, and precursor accessibility. This document details the experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate understanding and implementation in a research and development setting.

Route 1: Synthesis from 3-Methyl-3-nitro-1-butanol

This three-step synthesis pathway utilizes the readily available starting material 2-nitropropane and involves a nitroaldol (Henry) reaction, followed by a reduction of the nitro group to a benzylamine intermediate, and concluding with a final hydrogenation to yield the target molecule.

Data Summary

| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Yield (%) | Purity (%) |

| 1 | Nitroaldol (Henry) Reaction | 2-Nitropropane | 3-Methyl-3-nitro-1-butanol | Ethylene oxide, Base | - | - |

| 2 | Reductive Amination | 3-Methyl-3-nitro-1-butanol | 3-Benzylamino-3-methyl-1-butanol | Benzylamine, Reducing Agent | - | - |

| 3 | Hydrogenation | 3-Benzylamino-3-methyl-1-butanol | This compound | 10% Palladium on Carbon, H₂ | 97 | - |

Data for steps 1 and 2 are not available in the searched literature.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-nitro-1-butanol (Hypothetical Protocol based on Henry Reaction Principles)

Disclaimer: The following protocol is a general representation of a Henry reaction and has not been specifically reported for this transformation in the searched literature. Optimization will be required.

To a solution of 2-nitropropane in a suitable solvent (e.g., ethanol or a mixture of water and a polar organic solvent), a basic catalyst (e.g., a catalytic amount of an alkali metal hydroxide or a non-nucleophilic organic base like DBU) is added at a controlled temperature (typically between 0 °C and room temperature). Ethylene oxide is then introduced to the reaction mixture, for example, by bubbling the gas through the solution or by adding it as a pre-condensed liquid at low temperature. The reaction is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures such as extraction and distillation or chromatography.

Step 2: Synthesis of 3-Benzylamino-3-methyl-1-butanol (Hypothetical Protocol based on Nitro Group Reduction)

Disclaimer: The following protocol is a general representation of a nitro group reduction followed by reductive amination and has not been specifically reported for this transformation in the searched literature. Optimization will be required.

The 3-methyl-3-nitro-1-butanol is dissolved in a suitable solvent (e.g., methanol or ethanol). A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or a catalytic hydrogenation setup (e.g., H₂ gas with a catalyst like Raney Nickel) is employed to reduce the nitro group to the corresponding amine. Following the initial reduction, benzylamine is added to the reaction mixture along with a reducing agent suitable for reductive amination, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), under mildly acidic conditions. The reaction progress is monitored, and upon completion, the product is isolated and purified through appropriate work-up and purification techniques.

Step 3: Synthesis of this compound [1]

3-Benzylamino-3-methyl-1-butanol (3.86 g, 20.0 mmol) is dissolved in ethanol (80 mL). To this solution, a 10% palladium on carbon catalyst (400 mg) is added. The reaction mixture is then stirred for 6 hours at room temperature under a hydrogen atmosphere (5 kgf/cm²). After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under vacuum, and the resulting residue is purified by distillation to yield this compound as a colorless oil (2.00 g, 97% yield).[1]

Reaction Pathway

Caption: Synthesis of this compound from a nitro precursor.

Route 2: Synthesis from 2,2-Dimethyloxirane (Isobutylene Oxide)

This route presents a potentially more direct, one-step approach to this compound through the aminolysis of the readily available epoxide, 2,2-dimethyloxirane. The use of an acid catalyst can promote the regioselective opening of the epoxide ring by ammonia.

Data Summary

Quantitative data for this specific reaction is not available in the searched literature. The success of this route is based on general principles of epoxide aminolysis.

| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Yield (%) | Purity (%) |

| 1 | Aminolysis | 2,2-Dimethyloxirane | This compound | Ammonia, Methanesulfonic acid | - | - |

Experimental Protocol

Step 1: Synthesis of this compound

Disclaimer: The following protocol is based on a general procedure for the methanesulfonic acid-mediated ammonolysis of monosubstituted oxiranes and has been adapted for 2,2-dimethyloxirane.[2] Optimization will be required.

A solution of 2,2-dimethyloxirane in a suitable solvent, such as ethanol saturated with ammonia gas, is prepared in a pressure-resistant vessel. A catalytic amount of methanesulfonic acid (e.g., 5 mol%) is added to the mixture. The vessel is securely sealed and the reaction is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the required reaction rate). The progress of the reaction is monitored by GC or LC-MS. Upon completion, the reaction mixture is cooled, and the solvent and excess ammonia are carefully removed under reduced pressure. The crude product is then purified by distillation or chromatography to isolate this compound. It is important to note that the primary amine product can potentially react with the starting epoxide to form a secondary amine byproduct; therefore, using a large excess of ammonia is crucial to favor the formation of the desired primary amine.[2]

Reaction Pathway

References

CAS number and molecular formula of 3-Amino-3-methylbutan-1-ol

This technical guide provides a comprehensive overview of 3-Amino-3-methylbutan-1-ol, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, and relevant experimental protocols. Due to its structural similarity to the pharmaceutically significant intermediate, (R)-3-aminobutan-1-ol, this guide also incorporates detailed synthetic and analytical methodologies for this related compound to provide a broader context for its application and analysis.

Compound Identification and Properties

This compound is an amino alcohol with a tertiary amine group. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42514-50-1 | [1][2] |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.166 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Butanol, 3-amino-3-methyl-; 3-Amino-3-methyl-1-butanol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Predicted pKa | 15.42 ± 0.10 | [4] |

| Predicted LogP | -0.692 | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Description | Source |

| ¹H NMR | Data available on SpectraBase. | [5] |

| ¹³C NMR | Data available on SpectraBase, typically run in CDCl₃. | [5] |

| FTIR | Data available from PubChem, with the technique often being a film on a Bruker IFS 85 instrument. | [3] |

| Raman | Data available on SpectraBase. | [5] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in publicly available literature, detailed methods for the closely related and pharmaceutically important compound, (R)-3-aminobutan-1-ol, offer valuable insights into the synthesis and analysis of small amino alcohols. (R)-3-aminobutan-1-ol is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[6]

Synthesis of (R)-3-aminobutan-1-ol

A variety of synthetic strategies have been developed for (R)-3-aminobutan-1-ol, including chemical and enzymatic methods.

This one-step process utilizes a low-cost reducing agent to produce optically active (R)-3-aminobutan-1-ol with high purity.[6]

-

Materials: (R)-3-aminobutanoic acid, Sodium aluminum hydride, Tetrahydrofuran (THF).

-

Procedure:

-

Suspend (R)-3-aminobutanoic acid in anhydrous THF under a nitrogen atmosphere.

-

Cool the mixture in an ice/salt bath.

-

Slowly add sodium aluminum hydride to the cooled solution.

-

Allow the reaction mixture to stir and warm to room temperature.

-

After the reaction is complete, quench the reaction carefully.

-

The product can be isolated and purified to yield (R)-3-aminobutan-1-ol.[6]

-

A green and efficient biosynthesis method involves the use of a novel (R)-selective transaminase.[7]

-

Enzyme: Transaminase from Actinobacteria sp. (As-TA).

-

Substrates: 4-hydroxy-2-butanone and an amino donor such as isopropylamine.[7][8]

-

Procedure:

-

The transaminase enzyme catalyzes the transfer of an amino group from isopropylamine to 4-hydroxy-2-butanone.

-

The reaction is typically carried out in a bioreactor under optimized conditions of pH (6-9) and temperature (20-40°C).[8]

-

A substrate fed-batch strategy can be employed to achieve high conversion rates and product yields.[7]

-

This method can produce (R)-3-amino-1-butanol with high enantiomeric excess (99.9% e.e.).[7]

-

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINO-3-METHYL-BUTAN-1-OL | 42514-50-1 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. researchgate.net [researchgate.net]

- 8. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-3-methylbutan-1-ol: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 3-Amino-3-methylbutan-1-ol, a pivotal chiral building block in modern pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, spectroscopic profile, synthesis methodologies, and its critical role in the manufacturing of antiviral therapies. The information is presented to not only inform but also to provide actionable insights for laboratory and process chemistry applications.

Nomenclature and Identification

To ensure clarity and precision in scientific communication, a thorough understanding of a compound's nomenclature is paramount. This compound is known by several names and is cataloged under various identifiers across chemical databases.

Systematic and Common Names:

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Amino-3-methyl-1-butanol, 1-Butanol, 3-amino-3-methyl-[1][2]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing across different platforms and publications.

| Identifier Type | Value |

| CAS Number | 42514-50-1[1][2] |

| Molecular Formula | C₅H₁₃NO[1][2][3] |

| Molecular Weight | 103.16 g/mol [1][3] |

| InChI Key | PHRHXTTZZWUGNN-UHFFFAOYSA-N[1][2] |

| PubChem CID | 641000[1][3] |

| EINECS No. | 255-865-9[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and purification. Below is a summary of its key properties.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 75-77 °C at 8 mmHg[4] |

| Melting Point | 29.84 °C (estimate)[4] |

| Density | 0.936 g/mL at 25 °C[4] |

| Flash Point | 55.616 °C[5] |

| Solubility | Soluble in water, ethanol, and tetrahydrofuran[6] |

| pKa | (Not explicitly found in searches) |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's structure. The ¹H-NMR spectrum of 3-amino-3-methyl-1-butanol in CDCl₃ shows characteristic peaks at approximately δ 1.21 (6H, s), 1.59 (2H, t, J=5.5 Hz), 2.63-2.76 (3H, br), and 3.85 (2H, t, J=5.5 Hz)[7]. A collection of NMR, FTIR, and Raman spectra are available for reference on public databases such as SpectraBase[8].

-

Infrared (IR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the O-H, N-H, and C-N bonds.

-

Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern of the compound. A dominant fragment at m/z = 90.1, corresponding to [M-H₂O]⁺, has been reported[6].

Chromatographic Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound. This method utilizes a mobile phase of acetonitrile (MeCN), water, and phosphoric acid and is suitable for both purity analysis and preparative separations[2]. For mass spectrometry-compatible applications, formic acid can be substituted for phosphoric acid[2].

Synthesis Methodologies

The synthesis of this compound, particularly its chiral enantiomers, is a topic of significant interest in process chemistry due to its application in pharmaceuticals.

Synthesis via Catalytic Hydrogenation

One documented method for the synthesis of this compound involves the catalytic hydrogenation of a precursor. A detailed protocol is as follows:

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 3-benzylamino-3-methyl-1-butanol (3.86 g, 20.0 mmol) in ethanol (80 mL)[7].

-

Catalyst Addition: Add 10% palladium on carbon catalyst (400 mg) to the solution[7].

-

Hydrogenation: Stir the reaction mixture for 6 hours at room temperature under a hydrogen atmosphere (5 kgf/cm²)[7].

-

Work-up: Upon completion of the reaction, remove the catalyst by filtration[7].

-

Purification: Concentrate the filtrate under vacuum. The resulting residue is then purified by distillation to yield the final product as a colorless oil[7].

This method has been reported to achieve a yield of 97%[7]. The causality behind this experimental choice lies in the efficiency and selectivity of palladium on carbon as a catalyst for the hydrogenolysis of the N-benzyl protecting group, a common and reliable transformation in organic synthesis.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Role in the Synthesis of Dolutegravir

This compound, specifically the (R)-enantiomer, is a critical intermediate in the synthesis of Dolutegravir, a potent second-generation HIV integrase strand transfer inhibitor. Dolutegravir is a cornerstone of modern antiretroviral therapy and is recommended as a first-line treatment for HIV-1 infection[6]. The cost of (R)-3-aminobutan-1-ol is a significant contributor to the overall cost of Dolutegravir production, highlighting the importance of efficient and cost-effective synthesis routes for this intermediate[6][9].

The synthesis of Dolutegravir involves the cyclization of a precursor with (R)-3-aminobutan-1-ol to form a key tricyclic intermediate[9][10]. This reaction is a diastereoselective process, and the chirality of the amino alcohol is essential for establishing the correct stereochemistry of the final drug molecule.

Visualization of Dolutegravir Synthesis Workflow

The following diagram illustrates the key step in the synthesis of Dolutegravir involving (R)-3-aminobutan-1-ol.

Caption: Key cyclization step in Dolutegravir synthesis.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation[11].

-

Personal Protective Equipment (PPE): It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical[5][11]. In case of inadequate ventilation, a suitable respirator should be used[5][11].

-

Handling and Storage: Handle in a well-ventilated area and avoid contact with skin and eyes[5]. Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents[5][11].

Conclusion

This compound is a valuable and versatile chiral intermediate with a significant impact on the pharmaceutical industry, particularly in the synthesis of the anti-HIV drug Dolutegravir. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals. The methodologies and data presented in this guide are intended to support the safe and efficient use of this compound in the advancement of medicinal chemistry and process development.

References

-

3-Amino-3-methyl-1-butanol - SpectraBase. (n.d.). Retrieved from [Link]

-

(R)-3-Amino-1-butanol - SAFETY DATA SHEET. (2025, January 2). Retrieved from [Link]

-

3-Amino-3-methyl-1-butanol - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound | C5H13NO | CID 641000 - PubChem. (n.d.). Retrieved from [Link]

-

PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (2019, November 18). Retrieved from [Link]

-

Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (n.d.). Retrieved from [Link]

-

Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC - NIH. (2023, August 8). Retrieved from [Link]

-

MSDS of 3-Amino-1-butanol - Capot Chemical. (2015, December 23). Retrieved from [Link]

-

Preparation of the Key Dolutegravir Intermediate via MgBr 2 -Promoted Cyclization - MDPI. (n.d.). Retrieved from [Link]

-

NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 - EPO. (n.d.). Retrieved from [Link]

-

Valinol | C5H13NO | CID 79019 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Multi-useful chiral building block for the synthesis of non natural... - ResearchGate. (n.d.). Retrieved from [Link]

-

3-Amino-3-methyl-2-butanol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound (C007B-015346) - Cenmed. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). (n.d.). Retrieved from [Link]

-

(S)-(+)-2-Amino-3-methyl-1-butanol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

(S)-(+)-2-Amino-3-methyl-1-butanol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

3-METHYLBUTANOL | - atamankimya.com. (n.d.). Retrieved from [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.). Retrieved from [Link]

-

3-Mercapto-3-methylbutan-1-ol - Wikipedia. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (n.d.). Retrieved from [Link]

-

4-Amino-3-methylbutan-1-ol | C5H13NO | CID 11332423 - PubChem. (n.d.). Retrieved from [Link]

-

Is this the NMR spectrum of 3-methyl-1-butanol? - Chemistry Stack Exchange. (2021, April 6). Retrieved from [Link]

-

3-Buten-1-ol, 3-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. cenmed.com [cenmed.com]

- 4. 473-75-6 CAS MSDS (DL-2-AMINO-3-METHYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. 3-AMINO-3-METHYL-BUTAN-1-OL | 42514-50-1 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]

- 11. fishersci.com [fishersci.com]

Stereoselective synthesis of chiral amino alcohols

An In-depth Technical Guide to the Stereoselective Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their synthesis in an enantiomerically pure form is a critical endeavor in modern organic chemistry and drug development. This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of these valuable compounds, with a focus on practical methodologies, quantitative data, and detailed experimental protocols.

Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to achieve high enantioselectivity.[3][4] The nitrogen source is a stoichiometric oxidant, such as a chloramine salt or a carbamate derivative.[1][4]

The regioselectivity of the aminohydroxylation can be influenced by the choice of ligand and the electronic properties of the alkene substrate.[5] Generally, for styrenes, the use of phthalazine (PHAL) ligands favors the formation of the β-amino alcohol (amino group at the benzylic position), while anthraquinone (AQN) ligands can favor the α-amino alcohol.[6]

Quantitative Data for Asymmetric Aminohydroxylation of Styrenes

| Entry | Alkene | Ligand | Nitrogen Source | Product | Yield (%) | ee (%) | Reference |

| 1 | Styrene | (DHQ)₂-PHAL | CbzNClNa | (R)-2-(Cbz-amino)-1-phenylethanol | 85 | 98 | |

| 2 | Styrene | (DHQD)₂-PHAL | CbzNClNa | (S)-2-(Cbz-amino)-1-phenylethanol | 83 | 98 | |

| 3 | 4-Chlorostyrene | (DHQ)₂-PHAL | TsNClNa | (R)-2-(Ts-amino)-1-(4-chlorophenyl)ethanol | 92 | 99 | |

| 4 | 4-Methoxystyrene | (DHQ)₂-PHAL | BocNClNa | (R)-2-(Boc-amino)-1-(4-methoxyphenyl)ethanol | 78 | 97 | [6] |

| 5 | trans-Stilbene | (DHQ)₂-PHAL | TsNClNa | (1R,2R)-1-phenyl-2-(Ts-amino)-1,2-ethanediol | 70 | 99 |

Experimental Protocol: Asymmetric Aminohydroxylation of Styrene

This protocol is adapted from the work of Sharpless and co-workers.

Materials:

-

Styrene

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂-PHAL

-

Benzyl carbamate

-

tert-Butyl hypochlorite (t-BuOCl)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of benzyl carbamate (1.05 g, 6.9 mmol) in n-propanol (20 mL) at room temperature is added a solution of NaOH (0.28 g, 7.0 mmol) in water (5 mL).

-

The mixture is stirred for 10 minutes, and then tert-butyl hypochlorite (0.75 g, 6.9 mmol) is added. The reaction is stirred for an additional 5 minutes.

-

In a separate flask, a mixture of (DHQ)₂-PHAL (0.11 g, 0.14 mmol) and potassium osmate(VI) dihydrate (0.026 g, 0.07 mmol) in a 1:1 mixture of tert-butanol and water (20 mL) is stirred for 10 minutes.

-

The styrene (0.62 g, 6.0 mmol) is added to the catalyst mixture, followed by the freshly prepared N-chloro-N-sodiobenzylcarbamate solution.

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bisulfite solution (10 mL).

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-(Cbz-amino)-1-phenylethanol.

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones, particularly α-amino ketones or their precursors, is a highly effective strategy for accessing chiral amino alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, employing a chiral oxazaborolidine catalyst and a borane reducing agent.[7][8][9] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[7][10]

An alternative approach involves the asymmetric transfer hydrogenation of unprotected α-amino ketones, which can be achieved with high efficiency using ruthenium-diamine catalysts. This method is particularly attractive due to its operational simplicity and the use of readily available hydrogen sources like formic acid or isopropanol.

Quantitative Data for CBS Reduction of α-Functionalized Ketones

| Entry | Ketone | Catalyst | Reductant | Product | Yield (%) | ee (%) | Reference |

| 1 | 2-Chloroacetophenone | (S)-Me-CBS | BH₃·SMe₂ | (S)-2-Chloro-1-phenylethanol | 95 | 97 | [3] |

| 2 | 2-Bromoacetophenone | (R)-Me-CBS | BH₃·SMe₂ | (R)-2-Bromo-1-phenylethanol | 92 | 96 | [8] |

| 3 | 2-(Boc-amino)acetophenone | (S)-Me-CBS | BH₃·SMe₂ | (S)-2-(Boc-amino)-1-phenylethanol | 90 | 98 | [8] |

| 4 | 1-Phenyl-1,2-propanedione | (R)-Me-CBS | Catecholborane | (R)-1-Hydroxy-1-phenyl-2-propanone | 88 | 95 | [10] |

| 5 | 3-Chloropropiophenone | (S)-Me-CBS | BH₃·THF | (S)-3-Chloro-1-phenyl-1-propanol | 93 | 94 | [7] |

Experimental Protocol: CBS Reduction of 2-Chloroacetophenone

This protocol is adapted from the work of Corey and co-workers.[8]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

2-Chloroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (R)-2-methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).

-

The flask is cooled to -78 °C, and borane-dimethyl sulfide complex (1.1 mL, 11.0 mmol) is added dropwise.

-

A solution of 2-chloroacetophenone (1.55 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of methanol (5 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (R)-2-chloro-1-phenylethanol.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Asymmetric Amination of Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology provides an atom-economical and environmentally benign route to chiral amines and amino alcohols from readily available alcohols.[11][12] This strategy involves the temporary oxidation of a primary or secondary alcohol to an aldehyde or ketone, which then undergoes condensation with an amine to form an imine. Subsequent asymmetric reduction of the imine, using the hydrogen atoms "borrowed" from the initial alcohol, affords the chiral amino alcohol.[11] This process is typically catalyzed by transition metal complexes, such as those of iridium or ruthenium, in combination with a chiral ligand or a chiral co-catalyst like a chiral phosphoric acid.[11][12]

Quantitative Data for Asymmetric Amination of Alcohols

| Entry | Alcohol | Amine | Catalyst System | Product | Yield (%) | dr | ee (%) | Reference |

| 1 | 1-Phenylethanol | Benzylamine | [Ir(cod)Cl]₂ / (S)-TRIP | (R)-N-Benzyl-1-phenylethanamine | 92 | - | 95 | [11] |

| 2 | 1-(4-Methoxyphenyl)ethanol | Aniline | [Ir(cod)Cl]₂ / (R)-TRIP | (S)-N-Phenyl-1-(4-methoxyphenyl)ethanamine | 88 | - | 97 | [11] |

| 3 | Cyclohexanol | Morpholine | [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | (R)-4-(Cyclohexyl)morpholine | 85 | - | 92 | [12] |

| 4 | 2-Butanol | Benzylamine | [Ir(cod)Cl]₂ / (S)-TRIP | (R)-N-Benzyl-2-butanamine | 78 | - | 90 | [11] |

| 5 | 1-Phenyl-1,2-ethanediol | Aniline | [Ir(cod)Cl]₂ / (R)-TRIP | (S)-2-Anilino-1-phenylethanol | 85 | >20:1 | 96 | [11] |

Experimental Protocol: Iridium-Catalyzed Asymmetric Amination of 1-Phenylethanol

This protocol is a representative example based on the work in the field of borrowing hydrogen catalysis.[11]

Materials:

-

[Ir(cod)Cl]₂

-

(S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

-

1-Phenylethanol

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ (6.7 mg, 0.01 mmol), (S)-TRIP (15.0 mg, 0.02 mmol), and K₂CO₃ (13.8 mg, 0.1 mmol).

-

The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

-

Anhydrous toluene (1.0 mL), 1-phenylethanol (122 mg, 1.0 mmol), and benzylamine (107 mg, 1.0 mmol) are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral amine product.

Caption: The borrowing hydrogen catalytic cycle for asymmetric amination.

Catalytic Enantioselective Rearrangement of β-Amino Alcohols

A notable strategy for the synthesis of chiral β-amino alcohols involves the enantioselective rearrangement of readily available N,N-dialkyl β-amino alcohols, which can be derived from α-amino acids. This rearrangement is efficiently catalyzed by trifluoroacetic anhydride (TFAA).[13] The reaction proceeds through an aziridinium ion intermediate, which undergoes a regio- and stereoselective ring-opening by a trifluoroacetate anion, followed by saponification to yield the rearranged product with high enantiomeric purity.[13]

Quantitative Data for TFAA-Catalyzed Rearrangement of β-Amino Alcohols

| Entry | Starting Amino Alcohol | Product | Yield (%) | ee (%) | Reference |

| 1 | (S)-N,N-Dibenzyl-2-amino-3-methyl-1-butanol | (R)-2-(Dibenzylamino)-1-isopropylethanol | 99 | 99 | [13] |

| 2 | (S)-N,N-Dibenzyl-2-amino-1-propanol | (R)-1-(Dibenzylamino)-2-propanol | 95 | 98 | [13] |

| 3 | (S)-N,N-Dibenzyl-2-amino-1-butanol | (R)-1-(Dibenzylamino)-2-butanol | 98 | 99 | [13] |

| 4 | (S)-N,N-Dibenzyl-2-amino-3-phenyl-1-propanol | (R)-2-(Dibenzylamino)-1-benzylethanol | 97 | 99 | [13] |

| 5 | (S)-Prolinol | (R)-3-Hydroxypiperidine | 85 | 99 | [4] |

Experimental Protocol: TFAA-Catalyzed Rearrangement of (S)-N,N-Dibenzyl-2-amino-3-methyl-1-butanol

This protocol is based on the work of Cossy and co-workers.[13]

Materials:

-

(S)-N,N-Dibenzyl-2-amino-3-methyl-1-butanol

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution (3.75 N)

-

Standard laboratory glassware for inert atmosphere and high-temperature reactions

Procedure:

-

To a solution of (S)-N,N-dibenzyl-2-amino-3-methyl-1-butanol (283 mg, 1.0 mmol) in anhydrous THF (5 mL) is added trifluoroacetic anhydride (0.2 equiv., 42 µL, 0.2 mmol).

-

Triethylamine (0.8 equiv., 111 µL, 0.8 mmol) is then added, and the reaction mixture is heated to 180 °C for 2 hours under microwave irradiation.

-

After cooling to room temperature, an aqueous solution of NaOH (3.75 N, 5 mL) is added, and the mixture is stirred for 1 hour.

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the rearranged β-amino alcohol.

Caption: Reaction pathway for the TFAA-catalyzed rearrangement of β-amino alcohols.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amine source, to produce vicinal amino alcohols with excellent enantioselectivity.[14] These enzymatic reactions are typically performed in aqueous media under mild conditions.

Quantitative Data for Enzymatic Synthesis of Chiral Amino Alcohols

| Entry | Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |

| 1 | 1-Hydroxy-2-butanone | Engineered AmDH | (S)-2-Amino-1-butanol | >99 | >99 | [14] |

| 2 | 1-Hydroxy-2-pentanone | Engineered AmDH | (S)-2-Amino-1-pentanol | 98 | >99 | [14] |

| 3 | 3-Hydroxy-2-butanone | Engineered AmDH | (2S,3R)-3-Amino-2-butanol | 95 | >99 | [14] |

| 4 | 1-Hydroxy-3-methyl-2-butanone | Engineered AmDH | (S)-2-Amino-3-methyl-1-butanol | 97 | >99 | [14] |

| 5 | Phenylglyoxal | Engineered AmDH | (S)-2-Amino-1-phenylethanol | 92 | >99 | [14] |

Experimental Protocol: Enzymatic Synthesis of (S)-2-Amino-1-butanol

This protocol is a general representation of the procedures described for AmDH-catalyzed reactions.[14]

Materials:

-

Engineered Amine Dehydrogenase (lyophilized powder or cell-free extract)

-

1-Hydroxy-2-butanone

-

Ammonium formate

-

NADH or a cofactor regeneration system (e.g., glucose, glucose dehydrogenase)

-

Potassium phosphate buffer (pH 8.0)

-

Standard laboratory equipment for biochemical reactions

Procedure:

-

In a reaction vessel, a solution is prepared containing potassium phosphate buffer (100 mM, pH 8.0), ammonium formate (1 M), and the cofactor NADH (1 mM). If a cofactor regeneration system is used, glucose (100 mM) and glucose dehydrogenase (1 U/mL) are added.

-

The substrate, 1-hydroxy-2-butanone, is added to a final concentration of 50 mM.

-

The reaction is initiated by the addition of the engineered amine dehydrogenase (e.g., 1 mg/mL of lyophilized powder or an appropriate volume of cell-free extract).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

The reaction progress is monitored by HPLC or GC analysis of aliquots.

-

Upon completion, the enzyme is removed by centrifugation or filtration.

-

The product can be isolated from the aqueous solution by extraction with an organic solvent after adjusting the pH, or by ion-exchange chromatography.

Caption: Enzymatic synthesis of chiral amino alcohols using an amine dehydrogenase.

References

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. york.ac.uk [york.ac.uk]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 13. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-Amino-3-methylbutan-1-ol Derivatives: A Technical Guide for Researchers

A Prospective Analysis for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Amino-3-methylbutan-1-ol represent a class of small molecules with significant, yet largely unexplored, therapeutic potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in investigating the biological activities of these compounds. While direct research on this specific family of derivatives is currently limited, this document provides a roadmap for their synthesis, biological evaluation, and mechanistic elucidation by drawing parallels with structurally related amino alcohols. This guide outlines potential anticancer, antimicrobial, and neuroprotective activities, details standard experimental protocols for their assessment, and presents hypothetical signaling pathways that may be modulated by these derivatives. The included synthesis schemes, experimental workflows, and data presentation templates are designed to facilitate a systematic and efficient investigation into this promising area of medicinal chemistry.

Introduction: The Promise of a Versatile Scaffold

Small molecules containing the amino alcohol moiety are integral to a wide array of biologically active compounds and approved pharmaceuticals. The structural simplicity and chemical tractability of this compound make it an attractive starting point for the development of novel therapeutics. Its derivatives offer the potential for diverse functionalization at both the amino and hydroxyl groups, enabling the creation of extensive chemical libraries for biological screening. The presence of a tertiary carbon attached to the amino group may also confer unique steric and electronic properties, potentially leading to novel structure-activity relationships (SAR). This guide explores the prospective biological activities of these derivatives, providing a foundation for future research and development.

Potential Biological Activities

Based on the known biological activities of structurally similar amino alcohols, derivatives of this compound are hypothesized to possess potential anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of various β-amino alcohol derivatives against a range of cancer cell lines. The mechanism of action for such compounds often involves the induction of apoptosis. It is plausible that appropriately substituted this compound derivatives could exhibit similar pro-apoptotic activities.

Antimicrobial Activity

The amino alcohol functional group is a key pharmacophore in several antimicrobial agents. The primary amine and hydroxyl groups can participate in hydrogen bonding interactions with microbial targets. Furthermore, lipophilic modifications to the core structure could enhance membrane disruption, a common mechanism of antimicrobial action for some alcohols.

Neuroprotective Activity

Simple amino alcohols have been shown to modulate neuronal processes. For instance, certain amino alcohols can influence synaptic vesicle filling, and aromatic alcohol derivatives have demonstrated protection against oxidative stress-induced neuronal cell death. These findings suggest that derivatives of this compound, particularly those incorporating aromatic moieties, could be promising candidates for the development of neuroprotective agents.

Proposed Synthetic Strategies

A diverse library of this compound derivatives can be generated through straightforward synthetic transformations. A general approach involves the N-functionalization of the primary amine and/or O-functionalization of the primary alcohol.

Data Presentation

To facilitate the systematic evaluation and comparison of newly synthesized derivatives, all quantitative biological data should be organized into structured tables. Below are template tables for presenting anticancer, antimicrobial, and neuroprotective data.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) |

| AMB-001 | N-Benzoyl | MCF-7 | |

| AMB-002 | N-Benzyl | HeLa | |

| ... | ... | ... |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Modification | Organism | MIC (µg/mL) |

| AMB-101 | O-Acetyl | S. aureus | |

| AMB-102 | N,O-Dibenzoyl | E. coli | |

| ... | ... | ... |

Table 3: Neuroprotective Activity of this compound Derivatives

| Compound ID | Modification | Assay | % Protection at 10 µM |

| AMB-201 | N-(4-Hydroxyphenyl)acetyl | OGD/R | |

| AMB-202 | O-(4-Nitrobenzyl) | H₂O₂-induced toxicity | |

| ... | ... | ... |

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activities of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay for Neuroprotection

This in vitro model mimics ischemic-reperfusion injury in neurons.

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with the test compounds for a specified period (e.g., 1-2 hours) before inducing OGD.

-

Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N₂/5% CO₂) for a duration that induces significant cell death in control cells (e.g., 4-6 hours).

-

Reoxygenation: Return the cells to normal culture medium with glucose and incubate under normoxic conditions (95% air/5% CO₂) for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the OGD/R control.

Mandatory Visualizations

Experimental Workflow for Biological Screening

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, area for the discovery of novel therapeutic agents. This technical guide provides a foundational framework to stimulate and guide research into their potential anticancer, antimicrobial, and neuroprotective activities. By employing the outlined synthetic strategies and experimental protocols, researchers can systematically generate and evaluate a library of these compounds. The provided templates for data presentation and the illustrative diagrams of experimental workflows and signaling pathways are intended to streamline this process. Future research should focus on establishing clear structure-activity relationships to identify lead compounds for further optimization and preclinical development. The exploration of this chemical space holds the potential to yield novel drug candidates with unique pharmacological profiles.

An In-depth Technical Guide to the Synthesis of (R)-3-aminobutan-1-ol from Commercial Starting Materials

Introduction

(R)-3-aminobutan-1-ol is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[1][2][3] The efficient and stereoselective synthesis of this compound is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of various synthetic strategies for (R)-3-aminobutan-1-ol, starting from commercially available materials. The guide details chemoenzymatic, asymmetric catalysis, chiral resolution, and chiral pool approaches, presenting quantitative data in structured tables and providing detailed experimental protocols for key methodologies.

Synthetic Strategies Overview

The synthesis of (R)-3-aminobutan-1-ol can be broadly categorized into four main approaches, each with its own set of advantages and disadvantages in terms of cost, efficiency, and environmental impact.[1]

Figure 1: Overview of synthetic strategies for (R)-3-aminobutan-1-ol.

Chiral Pool Synthesis

This approach utilizes a readily available and inexpensive chiral starting material, (R)-3-aminobutanoic acid, and converts it to the target molecule.

Direct Reduction of (R)-3-aminobutanoic acid

A straightforward, one-step method involves the reduction of commercially available (R)-3-aminobutanoic acid.[1][4] This method is attractive due to its simplicity and the use of a low-cost starting material.

Figure 2: Direct reduction of (R)-3-aminobutanoic acid.

Quantitative Data:

| Reducing Agent | Scale | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| Sodium aluminum hydride | 20 g | 61-67 | 96-99 | 100 | [1][4] |

| Borane-THF complex | - | Quantitative | - | - | [5] |

Experimental Protocol: Reduction with Sodium Aluminum Hydride [1]

-

Suspend (R)-3-aminobutanoic acid in a suitable solvent (e.g., THF).

-

Slowly add a solution of sodium aluminum hydride to the suspension at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-FID or GC-MS).

-

Carefully quench the reaction with a suitable reagent.

-

Extract the product with an organic solvent (e.g., THF).

-

Isolate and purify the (R)-3-aminobutan-1-ol.

Four-Step Synthesis from (R)-3-aminobutyric acid

This method involves the protection of the amino group, followed by esterification, reduction, and deprotection.[6]

Figure 3: Four-step synthesis from (R)-3-aminobutyric acid.

Quantitative Data:

| Step | Product | Yield (%) | Purity (%) | ee (%) | Reference |

| Esterification | Methyl (R)-3-aminobutyrate | 98.5 | 99.7 | 99.9 | [6] |

| Amino Protection | - | - | - | - | [6] |

| Reduction | - | - | - | - | [6] |

| Deprotection | (R)-3-aminobutan-1-ol | >99 (overall) | >99 | >99 | [6] |

Experimental Protocol: Synthesis of Methyl (R)-3-aminobutyrate [6]

-

Add (R)-3-aminobutyric acid to methanol in a reaction vessel.

-

Cool the mixture to 0-10 °C with an ice water bath.

-

Slowly add thionyl chloride dropwise to the mixture.

-

After the addition, raise the temperature to reflux and react until the starting material is consumed.

-

Concentrate the reaction solution under reduced pressure to obtain the product.

Chemoenzymatic Synthesis

This strategy employs enzymes to catalyze key stereoselective transformations, often leading to high enantiomeric purity under mild reaction conditions.

Transaminase-Mediated Asymmetric Amination

A highly efficient method involves the use of an (R)-selective transaminase to convert 4-hydroxy-2-butanone to (R)-3-aminobutan-1-ol.[2][3][7] This biocatalytic approach offers excellent enantioselectivity.

Figure 4: Transaminase-mediated synthesis of (R)-3-aminobutan-1-ol.

Quantitative Data:

| Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 100 | 100 | >99.9 | [2][3] |

| 200 | 94.9 | >99.9 | [2][3] |

| 300 | 86.1 | >99.9 | [2][3] |

| 400 | 76.1 | >99.9 | [2][3] |

| 500 | 70.9 | >99.9 | [2][3] |

Experimental Protocol: Biosynthesis using As-TA [2][3]

-

Prepare a reaction mixture containing 4-hydroxy-2-butanone, isopropylamine (amino donor), pyridoxal-5'-phosphate (coenzyme), and the (R)-selective transaminase from Actinobacteria sp. (As-TA) in a suitable buffer.

-

Optimize reaction conditions such as pH, temperature, and substrate concentration.

-

Employ a substrate fed-batch strategy to overcome substrate inhibition and improve conversion at higher concentrations.

-

Monitor the reaction progress and product formation.

-

Upon completion, isolate and purify the (R)-3-amino-1-butanol.

Chiral Resolution

This classic approach involves the separation of a racemic mixture of 3-aminobutan-1-ol using a chiral resolving agent.

Five-Step Synthesis with Enzymatic Resolution

A multi-step synthesis starting from ethyl crotonate and benzylamine, incorporating an enzymatic resolution step to achieve the desired stereochemistry.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 5. 3-AMINO-BUTAN-1-OL | 2867-59-6 [chemicalbook.com]

- 6. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 7. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

An In-Depth Technical Guide to Melting and Boiling Points for Pharmaceutical Development

This guide provides a comprehensive exploration of the physicochemical properties of melting and boiling points, tailored for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings, experimental determination, and critical impact of these thermal characteristics on the entire lifecycle of a pharmaceutical product, from discovery to market.

Section 1: The Fundamental Importance of Phase Transitions in Drug Development

The transition of a substance between solid, liquid, and gaseous states, governed by its melting and boiling points, is a cornerstone of its physical identity. In the pharmaceutical realm, these properties transcend simple physical measurements; they are critical determinants of a drug's behavior, influencing everything from its synthesis and purification to its final formulation and in-vivo performance.

A thorough understanding of melting and boiling points is indispensable for:

-

Purity Assessment: A sharp, well-defined melting point is often an indicator of a pure crystalline compound.[1][2] Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range.[3][4][5][6][7]

-

Polymorph and Solvate Identification: Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit distinct melting points.[8][9][10][11] This has profound implications for solubility, stability, and bioavailability.[9][10][11]

-

Formulation Design: The thermal properties of an API and its excipients are crucial for developing stable and effective dosage forms. For instance, knowledge of the melting point is vital for manufacturing processes like hot-melt extrusion.

-

Process Chemistry: Boiling points are fundamental to purification techniques such as distillation, which are often employed during the synthesis of APIs and their intermediates.

Section 2: The Molecular Basis of Melting and Boiling Points

At its core, the melting or boiling of a substance involves overcoming the intermolecular forces that hold its molecules together in a specific phase.[12][13][14][15][16] The stronger these interactions, the more energy (in the form of heat) is required to disrupt them, resulting in higher melting and boiling points.[12][13][14][15][16]

The primary intermolecular forces influencing these properties include:

-

Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. Their strength increases with the size and surface area of the molecule.[12][15]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

The interplay of these forces, along with factors like molecular weight and shape, dictates the unique melting and boiling point of a compound.

Section 3: Experimental Determination of Melting and Boiling Points

Accurate and precise measurement of melting and boiling points is a critical component of physicochemical characterization in drug development.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid. For pure crystalline substances, this occurs over a narrow temperature range.

-

Capillary Method: This is a traditional and widely used technique where a small amount of the powdered sample is packed into a capillary tube and heated in a melting point apparatus.[17][18] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

-

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20][21] It provides a highly accurate and precise determination of the melting point, which appears as an endothermic peak on the DSC thermogram.[22] DSC is also invaluable for studying polymorphism, as different polymorphs will exhibit distinct melting endotherms.[23][24]

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min, under a continuous purge of an inert gas like nitrogen.

-

Continue heating to a temperature sufficiently above the melting point to ensure the entire transition is recorded.

-

-

Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Boiling Point Determination